molecular formula C22H34O3 B13829419 (4Z,6E,8Z,10Z)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-4,6,8,10-tetraene-1,1,1-triol

(4Z,6E,8Z,10Z)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-4,6,8,10-tetraene-1,1,1-triol

Cat. No.: B13829419
M. Wt: 346.5 g/mol
InChI Key: KMPBUGGPUQOWMJ-NXPSPVSKSA-N
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Description

Troxerutin is a flavonol, a type of flavonoid derived from rutin It is more accurately described as a hydroxyethylrutosideSophora japonica. Troxerutin is primarily used as a vasoprotective agent, which means it helps protect blood vessels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Troxerutin is synthesized through the hydroxyethylation of rutin.

Industrial Production Methods

In industrial settings, troxerutin is produced using high-performance liquid chromatography (HPLC) methods. These methods involve the separation of rutin, troxerutin, and other flavonoids using a fused-core column technology. The process ensures efficient separation and high sample throughput .

Chemical Reactions Analysis

Types of Reactions

Troxerutin undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of troxerutin is particularly significant due to its antioxidant properties. This reaction involves electron-transfer processes, which allow troxerutin to scavenge radicals .

Common Reagents and Conditions

Common reagents used in the oxidation of troxerutin include pulse radiolysis and cyclic voltammetry. These methods help investigate the redox reactions of troxerutin under different conditions .

Major Products Formed

The major products formed from the oxidation of troxerutin include various oxidized derivatives that retain the antioxidant properties of the parent compound .

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Like troxerutin, quercetin is a flavonoid with antioxidant and anti-inflammatory properties.

    Rutin: Rutin is the parent compound of troxerutin.

    Acetylsalicylic Acid: Although not a flavonoid, acetylsalicylic acid (aspirin) has anti-inflammatory properties.

Uniqueness of Troxerutin

Troxerutin’s uniqueness lies in its enhanced solubility and bioavailability, which make it more effective in clinical applications compared to its parent compound, rutin. Additionally, its ability to modulate both oxidative stress and inflammatory responses makes it a versatile therapeutic agent .

Properties

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

(4Z,6E,8Z,10Z)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-4,6,8,10-tetraene-1,1,1-triol

InChI

InChI=1S/C22H34O3/c1-17(11-7-16-22(23,24)25)9-6-10-18(2)13-14-20-19(3)12-8-15-21(20,4)5/h6,9-11,13-14,23-25H,7-8,12,15-16H2,1-5H3/b9-6+,14-13-,17-11-,18-10-

InChI Key

KMPBUGGPUQOWMJ-NXPSPVSKSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\CCC(O)(O)O)/C)\C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCCC(O)(O)O)C)C

Origin of Product

United States

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